2-Trifluoromethylsulfanylmethylpiperidine-1-carboxylic acid benzyl ester
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Overview
Description
2-Trifluoromethylsulfanylmethylpiperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring, a trifluoromethylsulfanyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethylsulfanylmethylpiperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with a trifluoromethylsulfanyl-containing reagent under controlled conditions to introduce the trifluoromethylsulfanyl group. This is followed by esterification with benzyl alcohol to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethylsulfanylmethylpiperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted piperidine derivatives. These products can be further utilized in different applications, including drug development and materials science .
Scientific Research Applications
2-Trifluoromethylsulfanylmethylpiperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structural features make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-Trifluoromethylsulfanylmethylpiperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring provides structural stability. The benzyl ester moiety can facilitate the compound’s transport across biological membranes, allowing it to reach its target sites effectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with trifluoromethylsulfanyl groups and benzyl esters. Examples include:
- 2-Trifluoromethylsulfanylmethylpiperidine-1-carboxylic acid methyl ester
- 2-Trifluoromethylsulfanylmethylpiperidine-1-carboxylic acid ethyl ester
Uniqueness
What sets 2-Trifluoromethylsulfanylmethylpiperidine-1-carboxylic acid benzyl ester apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethylsulfanyl group enhances its reactivity and stability, while the benzyl ester moiety improves its solubility and bioavailability .
Properties
Molecular Formula |
C15H18F3NO2S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl 2-(trifluoromethylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO2S/c16-15(17,18)22-11-13-8-4-5-9-19(13)14(20)21-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
NFOMEZNZXOSNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CSC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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